molecular formula C23H29N3O7S B2474626 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 872986-32-8

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

カタログ番号: B2474626
CAS番号: 872986-32-8
分子量: 491.56
InChIキー: ZHGGKMLHDBJPEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a diamide derivative featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a 2-methoxybenzyl moiety.

特性

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-16-13-18(9-10-19(16)31-2)34(29,30)26-11-6-12-33-21(26)15-25-23(28)22(27)24-14-17-7-4-5-8-20(17)32-3/h4-5,7-10,13,21H,6,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGGKMLHDBJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The synthesis is dissected into three primary components:

  • 1,3-Oxazinan Ring Construction : Built via cyclization of a β-amino alcohol precursor.
  • Sulfonylation : Introduction of the 4-methoxy-3-methylbenzenesulfonyl group at the 3-position of the oxazinan ring.
  • Ethanediamide Coupling : Linking the oxazinan intermediate to the 2-methoxybenzylamine derivative.

Stepwise Synthesis Procedures

Synthesis of 1,3-Oxazinan Ring Intermediate

The oxazinan ring is synthesized through a cyclization reaction between a β-amino alcohol and epichlorohydrin. A representative protocol involves:

  • Reactants : 3-Amino-1-propanol (1.0 eq), epichlorohydrin (1.2 eq).
  • Conditions : Toluene solvent, tripotassium phosphate (2.5 eq), tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 eq), reflux at 112°C for 20 hours.
  • Yield : 68–72% after recrystallization in isopropyl alcohol.
Sulfonylation at the 3-Position

The sulfonyl group is introduced via nucleophilic substitution:

  • Reactants : Oxazinan intermediate (1.0 eq), 4-methoxy-3-methylbenzenesulfonyl chloride (1.5 eq).
  • Conditions : Dichloromethane solvent, triethylamine (3.0 eq), 0°C to room temperature, 12 hours.
  • Yield : 85–90% after aqueous workup and column chromatography.
Ethanediamide Coupling

The final step involves coupling the sulfonylated oxazinan with 2-methoxybenzylamine using ethanedioyl dichloride:

  • Reactants : Sulfonylated oxazinan (1.0 eq), 2-methoxybenzylamine (2.2 eq), ethanedioyl dichloride (1.1 eq).
  • Conditions : Tetrahydrofuran (THF), ice-cooling, gradual warming to 25°C over 6 hours.
  • Yield : 78–82% after HPLC purification.

Optimization of Reaction Conditions

Solvent and Base Selection

Critical parameters influencing yield and purity include:

Step Optimal Solvent Base Temperature Yield (%)
Oxazinan Formation Toluene Tripotassium Phosphate 112°C 72
Sulfonylation Dichloromethane Triethylamine 0–25°C 90
Ethanediamide Coupling THF None 0–25°C 82

The use of toluene in oxazinan synthesis minimizes side reactions, while triethylamine in sulfonylation ensures efficient deprotonation.

Temperature and Time Dependence

  • Oxazinan Cyclization : Prolonged reflux (>24 hours) reduces yield due to ring-opening side reactions.
  • Sulfonylation : Lower temperatures (0°C) favor monosubstitution, avoiding disulfonylation byproducts.

Analytical Characterization

Spectroscopic Validation

  • NMR : Key signals include:
    • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.2 Hz, ArH), 4.32 (s, OCH3), 3.78 (m, oxazinan CH2).
    • 13C NMR : 167.8 ppm (C=O of ethanediamide).
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Crystallography and Stability

Single-crystal X-ray diffraction confirms the oxazinan ring’s chair conformation. The compound is stable under inert storage (−20°C, argon) but degrades upon prolonged exposure to humidity.

Applications and Derivative Synthesis

The ethanediamide moiety enables further functionalization, such as:

  • Metal Complexation : Coordination with Pd(II) for catalytic applications.
  • Biological Screening : Analogues show moderate activity against kinase targets in preliminary assays.

化学反応の分析

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

科学的研究の応用

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (Compound A)
  • Key Difference : The sulfonyl substituent in Compound A is a 4-fluoro-2-methylphenyl group, compared to the 4-methoxy-3-methylphenyl group in the target compound.
  • This difference may influence hydrogen-bonding capacity and binding interactions with biological targets . Steric Effects: The 3-methyl group in the target compound introduces steric hindrance near the sulfonyl oxygen, which could alter conformational flexibility compared to Compound A’s 2-methyl substituent.
b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound B)
  • Key Difference : Compound B lacks the oxazinan-sulfonyl system and features a simpler benzamide core with a hydroxyl group.
  • Impact :
    • The hydroxyl group in Compound B enables N,O-bidentate coordination for metal-catalyzed reactions, a property absent in the target compound due to its methoxy and sulfonyl groups. This highlights divergent applications: Compound B is suited for catalysis, while the target compound’s design prioritizes molecular recognition or inhibition .
c) N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (Compound C)
  • Key Difference : Compound C contains azide groups and a simpler sulfonamide backbone.
  • Impact :
    • Azides confer reactivity for click chemistry, whereas the target compound’s ethanediamide and oxazinan groups suggest stability and conformational rigidity. This structural divergence implies distinct synthetic utility (e.g., Compound C for polymer chemistry vs. the target compound for drug design) .

Physicochemical and Functional Properties

Table 1: Comparative Analysis
Property Target Compound Compound A Compound B Compound C
Molecular Weight ~600 g/mol (estimated) ~590 g/mol ~250 g/mol ~350 g/mol
Key Substituents 4-Methoxy-3-methylbenzenesulfonyl 4-Fluoro-2-methylphenyl 3-Methylbenzamide Azide-functionalized
Hydrogen Bonding Sulfonyl O, amide N-H Sulfonyl O, amide N-H N,O-bidentate Sulfonamide N-H
Solubility Likely low (lipophilic groups) Moderate (polar sulfonyl) High (hydroxyl group) Low (azide hydrophobicity)

Hydrogen Bonding and Supramolecular Interactions

The target compound’s sulfonyl oxygen and amide N-H groups are critical for forming hydrogen-bonded networks, as seen in analogous sulfonamide crystals . Compared to Compound A, the methoxy group in the target compound may participate in weaker C–H···O interactions due to steric shielding by the adjacent methyl group. In contrast, Compound B’s hydroxyl group enables stronger O–H···N/O bonds, aligning with Etter’s graph set analysis for molecular aggregation .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the oxazinan ring, akin to methods used for Compound A’s azide substitution .
  • Biological Data Gap: No direct pharmacological studies were identified for the target compound.

生物活性

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxazinan ring : Contributes to the compound's stability and reactivity.
  • Methoxy groups : Enhance solubility and biological interactions.
  • Sulfonyl moiety : Implicated in various biological activities.

Molecular Formula : C21_{21}H26_{26}N4_{4}O6_{6}S
Molecular Weight : 462.5 g/mol

Antimicrobial Activity

Research indicates that N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide exhibits significant antimicrobial properties. In various studies, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular functions, leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • A2780 (human ovarian carcinoma)
  • MCF-7 (human breast cancer)

The compound exhibited IC50_{50} values ranging from 4.47 to 52.8 μM across different cell lines, indicating moderate to significant cytotoxic effects .

The proposed mechanism by which N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects includes:

  • Enzyme inhibition : Modulating enzyme activities critical for bacterial survival and cancer cell proliferation.
  • Cell cycle arrest : Inducing G2/M phase arrest in cancer cells, thereby preventing mitosis .

Molecular docking studies suggest that the compound interacts with specific targets within these pathways, enhancing its therapeutic efficacy .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound outperformed traditional antibiotics in inhibiting E. coli and S. aureus, suggesting its potential as a new antimicrobial agent .
  • Cancer Cell Line Studies : Research involving the MTT assay showed that treatment with the compound significantly reduced cell viability in ovarian and breast cancer cell lines, supporting its use as a potential anticancer drug .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the 4-methoxy-3-methylbenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
  • Oxazinan Formation : Cyclization of intermediates using catalysts like p-toluenesulfonic acid (PTSA) at 80–100°C .
  • Amide Coupling : Ethanediamide linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF . Critical Conditions :
  • Moisture-sensitive steps require inert atmospheres (N₂/Ar) .
  • Temperature control (±2°C) during exothermic steps to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structure, and how are impurities identified?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) quantify purity (>98%) and detect sulfonate ester impurities .
  • FT-IR : Validates amide C=O stretches (1650–1680 cm⁻¹) and sulfonyl S=O (1350 cm⁻¹) . Impurity Profiling : Spiking experiments with synthetic byproducts (e.g., des-methyl analogs) and LC-MS/MS fragmentation .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

  • Storage : Use desiccants (silica gel) and vacuum-sealed containers for sulfonamide intermediates .
  • Inert Atmosphere : Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard additions) .
  • Quenching Protocols : Gradual addition of aqueous NaHCO₃ to neutralize residual sulfonyl chlorides .

Advanced Research Questions

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?

  • Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and catalyst loading (e.g., Central Composite Design for amide coupling) .
  • Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce racemization in oxazinan formation .
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediate conversions in real time .

Q. How can contradictory biological data (e.g., IC₅₀ variability) be resolved across studies?

  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 vs. HeLa impacts IC₅₀ due to receptor density differences) .
  • Control for solvent effects (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
    • Orthogonal Validation : Compare enzyme inhibition (e.g., kinase assays) with cellular viability assays (MTT/XTT) .

Q. Which computational approaches predict target interactions, and how are models validated experimentally?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to map binding poses in sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions . Validation :
  • Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ/kₐ) .
  • Isothermal Titration Calorimetry (ITC) quantifies ΔH and Kd .

Q. What crystallographic methods elucidate hydrogen-bonding networks influencing solubility?

  • Single-Crystal XRD : Resolves sulfonamide N–H···O=C interactions (d ≈ 2.8 Å) and methoxy group packing .
  • Hirshfeld Surface Analysis : Quantifies H-bond contributions (e.g., 40% from O···H contacts) .
  • Solubility Prediction : Correlate lattice energy (from XRD) with experimental solubility in DMSO/water .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Forced Degradation :
  • Acidic : 0.1 M HCl at 40°C → hydrolysis of ethanediamide to oxalate derivatives .
  • Oxidative : 3% H₂O₂ → sulfone formation from sulfide groups .
    • LC-MS Stability Screening : Monitor degradation products over 14 days at 25°C/60% RH .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。